HJC0197

Beschreibung

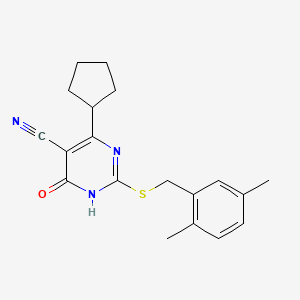

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWRTHDHRGHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to HJC0197: A Cell-Permeable Epac Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0197 is a cell-permeable small molecule inhibitor of Exchange protein directly activated by cAMP (Epac) isoforms 1 and 2. As a member of the 5-cyano-6-oxo-1,6-dihydropyrimidine class of compounds, this compound serves as a valuable pharmacological probe for elucidating the nuanced roles of Epac-mediated signaling pathways, which are distinct from the canonical Protein Kinase A (PKA) pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its potential therapeutic applications.

Core Function and Mechanism of Action

This compound functions as an antagonist of Epac1 and Epac2, inhibiting their activation by the second messenger cyclic adenosine monophosphate (cAMP). Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP to their regulatory domain, Epac proteins undergo a conformational change that exposes their catalytic GEF domain. This activated state facilitates the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades. This compound selectively blocks this cAMP-induced activation of Epac, thereby preventing the subsequent activation of Rap1.[1] Notably, this compound does not inhibit cAMP-mediated PKA activation, highlighting its specificity for the Epac signaling axis.

Quantitative Inhibitory Data

The inhibitory potency of this compound against Epac isoforms has been characterized in vitro. The following table summarizes the available quantitative data.

| Target | Parameter | Value | Notes |

| Epac2 | IC50 | 5.9 µM | This value represents the concentration of this compound required to inhibit 50% of Epac2 activity.[1] |

| Epac1 | Inhibition | Inhibits Epac1-mediated Rap1-GDP exchange | A specific IC50 value for Epac1 is not readily available in the public domain, but inhibition has been demonstrated at a concentration of 25 µM.[1] |

Signaling Pathways

This compound directly modulates the cAMP-Epac-Rap signaling pathway. By inhibiting Epac, this compound prevents the activation of Rap1, which in turn can influence a multitude of downstream cellular processes, including cell adhesion, proliferation, and differentiation. One of the key downstream effectors of Epac signaling is the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of Akt can be modulated by Epac activity, and thus, this compound can indirectly influence Akt phosphorylation and its associated signaling pathways.

Experimental Protocols

In Vitro Epac Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of this compound to inhibit the cAMP-stimulated GEF activity of Epac.

Principle: The exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP) on Rap1 for unlabeled GTP is monitored. In the presence of active Epac, the rate of exchange is high, leading to a decrease in fluorescence as MANT-GDP is released from Rap1. Inhibitors of Epac will slow down this rate of exchange.

Materials:

-

Purified Epac1 or Epac2 protein

-

Purified Rap1b protein

-

MANT-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)

-

GTP solution

-

cAMP solution

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Rap1-MANT-GDP: Incubate purified Rap1b with a molar excess of MANT-GDP in the presence of EDTA to facilitate nucleotide exchange. Remove excess MANT-GDP using a desalting column.

-

Prepare reaction mix: In each well of the microplate, add assay buffer, Rap1-MANT-GDP, and the desired concentration of this compound (or vehicle control).

-

Initiate the reaction: Add a solution containing cAMP and a molar excess of unlabeled GTP to each well to start the exchange reaction.

-

Monitor fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm).

-

Data analysis: Calculate the initial rate of fluorescence decay for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Rap1 Activation Pull-Down Assay

This assay determines the effect of this compound on the levels of active, GTP-bound Rap1 in cultured cells.

Principle: A protein containing the Rap1-binding domain (RBD) of RalGDS, fused to GST and immobilized on glutathione beads, is used to specifically pull down the active, GTP-bound form of Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.

Materials:

-

Cultured cells (e.g., HEK293)

-

Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)

-

GST-RalGDS-RBD beads

-

This compound

-

Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Primary antibody against Rap1

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell treatment: Plate cells and grow to desired confluency. Pre-treat cells with this compound or vehicle for a specified time. Stimulate the cells with an Epac activator to induce Rap1 activation.

-

Cell lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-down: Incubate a portion of the cell lysate with GST-RalGDS-RBD beads with gentle rocking at 4°C.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of active Rap1. Also, run a parallel blot with total cell lysates to determine the total Rap1 levels.

References

An In-Depth Technical Guide to HJC0197 (CAS: 1383539-73-8): A Selective Epac1/2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0197 is a cell-permeable small molecule identified as a potent dual antagonist of Exchange proteins directly activated by cAMP (Epac) 1 and 2. With a half-maximal inhibitory concentration (IC50) of 5.9 µM for Epac2, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of Epac signaling pathways, which are distinct from the canonical Protein Kinase A (PKA) pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization and application in cellular and biochemical assays. Furthermore, this document summarizes the current understanding of its role in various biological processes, including chondrogenesis, and explores its potential as a therapeutic agent.

Chemical and Physical Properties

This compound, with the chemical name 4-cyclopentyl-2-[[(2,5-dimethylphenyl)methyl]thio]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is a synthetic compound belonging to the 5-cyano-6-oxo-1,6-dihydro-pyrimidine class.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1383539-73-8 | [2][3] |

| Molecular Formula | C₁₉H₂₁N₃OS | [2][3] |

| Molecular Weight | 339.45 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO and Ethanol | [3][4] |

Mechanism of Action: Selective Epac Antagonism

This compound exerts its biological effects through the direct inhibition of Epac1 and Epac2, which are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of the second messenger cyclic AMP (cAMP), Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins and subsequent downstream signaling.

This compound competitively inhibits the binding of cAMP to Epac proteins, thereby preventing their activation.[4][5] This selective antagonism allows for the specific investigation of Epac-mediated signaling pathways, independent of the other major cAMP effector, PKA.[4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The key quantitative data are summarized below for easy comparison.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | Epac2 | 5.9 µM | Fluorescence-based competitive binding assay | [4][5] |

| Inhibition | Epac1-mediated Rap1-GDP exchange | Inhibition at 25 µM | In vitro GEF assay | [4][5] |

| Inhibition | Epac2 GEF activity | Inhibition to basal levels at 25 µM | In vitro GEF assay | [4] |

| Cellular Activity | Blockade of Epac1/2-mediated Akt phosphorylation | Complete blockade at 10 µM | Western Blot in HEK293 cells | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature and standard laboratory practices.

Epac Inhibition Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based high-throughput screening assay for Epac antagonists.[6]

Principle: This assay measures the ability of a compound to compete with a fluorescently labeled cAMP analog (8-NBD-cAMP) for binding to the Epac protein. Inhibition of binding results in a decrease in the fluorescence signal.

Materials:

-

Purified recombinant full-length Epac1 or Epac2 protein

-

8-NBD-cAMP (8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl)-cAMP)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA

-

384-well black, low-volume microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add 10 µL of the this compound dilution. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of a solution containing Epac protein (final concentration ~50 nM) and 8-NBD-cAMP (final concentration ~100 nM) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Rap1 Activation Assay (Pull-down)

This protocol is based on commercially available Rap1 activation assay kits and common laboratory procedures.[3][7]

Principle: This assay utilizes the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. The RBD is typically fused to glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. Active Rap1 in cell lysates is pulled down by these beads and subsequently detected by Western blotting.

Materials:

-

Cells of interest (e.g., HEK293)

-

This compound

-

Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Lysis/Wash Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease/phosphatase inhibitors

-

GST-RalGDS-RBD beads

-

Primary antibody: anti-Rap1

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes).

-

Stimulate cells with an Epac activator (e.g., 50 µM 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-10 minutes).

-

Lyse the cells in ice-cold Lysis/Wash Buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Lysis/Wash Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

Akt Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated Akt (a downstream effector of Epac signaling) by Western blotting.[2][8][9][10]

Principle: Cellular activation of the Epac pathway can lead to the phosphorylation of Akt at specific residues (e.g., Ser473). This phosphorylation event can be detected using phospho-specific antibodies in a Western blot analysis.

Materials:

-

Cells of interest

-

This compound

-

Epac activator

-

Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Follow steps 1-4 of the Rap1 Activation Assay protocol to prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an anti-total Akt antibody to normalize for protein loading.

Biological Applications and Future Directions

Role in Chondrogenesis

Studies have utilized this compound to investigate the role of Epac signaling in chondrogenesis, the process of cartilage formation. In chicken micromass cultures, inhibition of Epac1 and Epac2 with this compound was found to enhance cartilage formation, suggesting that Epac signaling may act as a negative regulator of this process.[4] This finding opens up avenues for exploring Epac inhibitors as potential therapeutic agents for cartilage repair and regeneration.

Potential in Diabetic Neuropathy and Cancer

Preliminary reports suggest that this compound may have therapeutic potential in other disease areas. It has been shown to regulate cAMP levels and has been suggested to be effective in treating diabetic neuropathy. Furthermore, this compound has been proposed as a potentiator of anticancer drugs, such as cisplatin. However, the detailed mechanisms and in vivo efficacy for these applications require further investigation.

Interaction with Toll-Like Receptors

An intriguing observation is the reported activation of Toll-like receptor 4 (TLR4) and 5 by this compound. TLRs are key components of the innate immune system, and their activation can trigger inflammatory responses. The molecular basis for this interaction and its physiological consequences are yet to be fully elucidated and represent an important area for future research.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of Epac1 and Epac2 signaling. Its cell permeability and well-defined inhibitory profile make it an excellent probe for dissecting the complex roles of Epac proteins in various cellular processes. The detailed experimental protocols provided in this guide will aid researchers in utilizing this compound to further explore the intricacies of cAMP signaling. While its potential therapeutic applications in chondrogenesis, diabetic neuropathy, and cancer are promising, further in-depth studies are necessary to validate these preliminary findings and to fully understand its mechanism of action in these contexts, including its interaction with the innate immune system. As our understanding of Epac signaling continues to grow, selective antagonists like this compound will undoubtedly play a crucial role in advancing this field of research.

References

- 1. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]

- 7. content.abcam.com [content.abcam.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

HJC0197: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Selective Epac Antagonist HJC0197

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound, a selective antagonist of Exchange proteins directly activated by cAMP (Epac). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of this compound.

Core Molecular and Chemical Properties

This compound is a cell-permeable small molecule belonging to the 5-cyano-6-oxo-1,6-dihydro-pyrimidine class of compounds.[1] It has been identified as a potent and selective inhibitor of both Epac1 and Epac2 isoforms.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 339.45 g/mol | [4][5][6] |

| Molecular Formula | C₁₉H₂₁N₃OS | [1][4][5] |

| CAS Number | 1383539-73-8 | [1][4][5] |

| IUPAC Name | 4-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | [7] |

| SMILES | CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 | [4] |

| Purity | ≥98% | [1] |

| IC₅₀ for Epac2 | 5.9 µM | [1][2][3][5][6][8][9][10][11] |

| Inhibition of Epac1-mediated Rap1-GDP exchange | Effective at 25 µM | [1][2][3] |

| Solubility (DMSO) | 68 mg/mL (200.32 mM) | [8] |

| Solubility (Ethanol) | 14 mg/mL (41.24 mM) | [8] |

| Solubility (Water) | 8 mg/mL (23.56 mM) | [8] |

| Solubility (DMF) | 10 mg/mL | [1] |

| Solubility (DMF:PBS pH 7.2, 1:2) | 0.2 mg/mL | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of Epac proteins. Epac1 and Epac2 are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[12] Upon binding of the second messenger cyclic AMP (cAMP), Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap1, thereby activating it.[12][13] Activated Rap1 then engages with downstream effectors to regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation.

This compound selectively blocks this cAMP-induced activation of Epac, thereby preventing the downstream activation of Rap1 and its associated signaling cascades.[2][3] Notably, this compound does not inhibit the activity of another major cAMP effector, protein kinase A (PKA), at concentrations where it effectively blocks Epac signaling.[1][3]

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of this compound. These are generalized procedures, and specific parameters may need to be optimized for individual experimental setups.

In Vitro Epac Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of this compound to inhibit the cAMP-stimulated GEF activity of Epac on its substrate Rap1.

Methodology:

-

Reagent Preparation:

-

Purify recombinant Epac1 or Epac2 and Rap1 proteins.

-

Prepare a stock solution of a fluorescent GTP analog, such as 2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate (mant-GTP).

-

Prepare a stock solution of cAMP.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, incubate the purified Epac protein with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the exchange reaction by adding a mixture of cAMP, Rap1, and mant-GTP.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The binding of mant-GTP to Rap1 results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Epac Activity Assay

This assay assesses the ability of this compound to inhibit Epac-mediated signaling in a cellular context, often by measuring the phosphorylation of a downstream target like Akt.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media and conditions.

-

Transfect the cells with plasmids encoding for either Epac1 or Epac2.

-

Allow the cells to express the protein for 24-48 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound for a short duration (e.g., 5-10 minutes).[3]

-

Stimulate the cells with a cell-permeable Epac agonist, such as 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), to specifically activate Epac.

-

-

Cell Lysis and Western Blotting:

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and western blotting to analyze the phosphorylation status of downstream targets like Akt using phospho-specific antibodies.

-

-

Data Analysis:

-

Quantify the band intensities from the western blots to determine the level of phosphorylated Akt relative to total Akt.

-

Evaluate the inhibitory effect of this compound on Epac-mediated Akt phosphorylation.

-

Applications in Research and Drug Development

This compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of Epac signaling. Its selectivity over PKA allows for the specific investigation of Epac-mediated pathways. Research applications include studies in:

-

Cancer Biology: Investigating the role of Epac in cell migration, invasion, and proliferation.

-

Cardiovascular Disease: Exploring the involvement of Epac in cardiac hypertrophy and other cardiovascular processes.[14]

-

Neuroscience: Studying the function of Epac in neuronal signaling and plasticity.

-

Metabolic Disorders: Examining the role of Epac in insulin secretion and glucose metabolism.[12][15]

As a potential therapeutic lead, this compound and its analogs are of interest for the development of novel drugs targeting diseases where Epac signaling is dysregulated.

Conclusion

This compound is a well-characterized, selective inhibitor of Epac1 and Epac2. Its utility as a research tool is established, and it holds promise for further investigation in various disease models. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. interpriseusa.com [interpriseusa.com]

- 10. interpriseusa.com [interpriseusa.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epac2-Rap1 Signaling Regulates Reactive Oxygen Species Production and Susceptibility to Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HJC0197 in cAMP Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of HJC0197, a potent and selective inhibitor of the Exchange proteins directly activated by cAMP (Epac), and its role in the cyclic AMP (cAMP) signaling pathway. This document details the mechanism of action of this compound, presents its quantitative data, outlines key experimental protocols for its use, and illustrates its effects on downstream signaling cascades.

Introduction to this compound and the cAMP-Epac Signaling Axis

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes. Its effects are primarily transduced through two main effector proteins: Protein Kinase A (PKA) and the Exchange proteins directly activated by cAMP (Epac1 and Epac2). While the PKA pathway is well-characterized, the distinct roles of Epac proteins in cellular signaling are an active area of research. Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby activating them and initiating downstream signaling cascades involved in processes such as cell adhesion, proliferation, and inflammation.

This compound is a cell-permeable small molecule that has emerged as a critical tool for dissecting the specific functions of the Epac branch of the cAMP signaling pathway. It acts as an antagonist of both Epac1 and Epac2, selectively blocking the activation of these proteins by cAMP. A key advantage of this compound is its specificity for Epac, as it does not inhibit the cAMP-mediated activation of PKA, allowing for the specific investigation of Epac-dependent signaling events.[1][2][3]

Quantitative Data for this compound

The inhibitory activity of this compound against Epac proteins has been quantified in various studies. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Target | Assay Conditions | Reference |

| IC50 | 5.9 µM | Epac2 | In vitro GEF activity assay | [1][3][4] |

| IC50 | 4.0 µM | Epac | Not specified | [2][4] |

| Inhibitory Concentration | 25 µM | Epac1 | Inhibits Epac1-mediated Rap1-GDP exchange activity in the presence of an equal concentration of cAMP. | [1][2] |

| Inhibitory Concentration | 10 µM | Epac1 and Epac2 | Completely blocks Epac-mediated phosphorylation of Akt in HEK293 cells expressing either Epac1 or Epac2. | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by binding to Epac proteins and preventing the conformational change induced by cAMP. This blockage inhibits the guanine nucleotide exchange activity of Epac, thereby preventing the activation of its primary downstream effector, Rap1. The inhibition of Rap1 activation, in turn, modulates a variety of cellular processes.

The cAMP-Epac-Rap1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical cAMP-Epac-Rap1 signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits the cAMP-Epac-Rap1 signaling pathway.

Downstream Consequences of Epac Inhibition by this compound

Inhibition of the Epac-Rap1 axis by this compound has been shown to have several significant downstream effects, including:

-

Inhibition of Akt Phosphorylation: Pretreatment of HEK293 cells with this compound completely blocks Epac-mediated phosphorylation of Akt.[4]

-

Modulation of Chondrogenesis: In chicken micromass cultures, this compound has been used to study the role of Epac signaling in chondrogenesis.[4]

-

Regulation of Pathological Angiogenesis: Epac inhibitors, conceptually including this compound, are being investigated for their potential to ameliorate pathological angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate the cAMP-Epac signaling pathway.

General Handling and Preparation of this compound

This compound is a cell-permeable compound. For in vitro and cell-based assays, it is typically dissolved in a suitable solvent such as DMSO to create a stock solution. Further dilutions to the final working concentration should be made in the appropriate cell culture medium or assay buffer.

Rap1 Activation Assay (Pull-down Assay)

This assay is used to measure the levels of active, GTP-bound Rap1, which is a direct downstream target of Epac. Inhibition of Epac by this compound is expected to reduce the amount of active Rap1.

Materials:

-

Cells of interest (e.g., HEK293, endothelial cells)

-

This compound

-

cAMP-elevating agent (e.g., Forskolin, 8-pCPT-cAMP)

-

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

Rap1 activation assay kit (containing Rap1 binding domain (RBD) of RalGDS fused to GST and immobilized on agarose beads)

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and grow to the desired confluency.

-

Pre-treat cells with this compound (e.g., 10-25 µM) for a specified time (e.g., 30 minutes to 1 hour).

-

Stimulate the cells with a cAMP-elevating agent for a short period (e.g., 5-15 minutes) to activate the cAMP-Epac pathway. Include appropriate vehicle controls.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using an appropriate lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Pull-down of Active Rap1:

-

Incubate a portion of the cell lysate with the RalGDS-RBD agarose beads. The beads will specifically bind to the active, GTP-bound form of Rap1.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1.

-

Analyze the total amount of Rap1 in a separate aliquot of the cell lysate to ensure equal protein loading.

-

Endothelial Permeability Assay (Transwell Assay)

This assay is used to assess the integrity of the endothelial barrier, a process in which Epac signaling is implicated. This compound can be used to investigate the role of Epac in modulating endothelial permeability.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (with a porous membrane)

-

This compound

-

Permeability-inducing agent (e.g., thrombin, VEGF)

-

Fluorescently labeled dextran (e.g., FITC-dextran)

-

Fluorescence plate reader

Protocol:

-

Endothelial Monolayer Formation:

-

Seed endothelial cells onto the upper chamber of the Transwell inserts and culture them until a confluent monolayer is formed.

-

-

Treatment:

-

Pre-treat the endothelial monolayer with this compound by adding it to the upper and/or lower chambers.

-

Add a permeability-inducing agent to the upper chamber to stimulate an increase in permeability.

-

-

Permeability Measurement:

-

Add FITC-dextran to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader. An increase in fluorescence indicates an increase in the permeability of the endothelial monolayer.

-

-

Data Analysis:

-

Compare the fluorescence in the lower chamber of this compound-treated wells to control wells to determine the effect of Epac inhibition on endothelial permeability.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a specific cellular response mediated by the cAMP-Epac pathway.

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is an invaluable pharmacological tool for the specific investigation of the Epac branch of the cAMP signaling pathway. Its selectivity for Epac over PKA allows researchers to delineate the precise roles of Epac1 and Epac2 in a multitude of cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of cAMP-Epac signaling and to explore the therapeutic potential of targeting this pathway.

References

HJC0197: A Technical Guide to its Selectivity for Epac over PKA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the small molecule inhibitor HJC0197 for the Exchange protein directly activated by cAMP (Epac) over Protein Kinase A (PKA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. Its primary intracellular effectors are Protein Kinase A (PKA) and the more recently discovered Exchange protein directly activated by cAMP (Epac). While both proteins are activated by cAMP, they often elicit distinct, and sometimes opposing, cellular responses.[1] This divergence in function underscores the need for selective pharmacological tools to dissect their individual roles in cellular signaling. This compound has emerged as a valuable antagonist of Epac proteins, and understanding its selectivity over PKA is crucial for its effective use in research and potential therapeutic development.

Quantitative Selectivity Data

This compound demonstrates notable selectivity for Epac over PKA. The available quantitative and qualitative data are summarized in the table below.

| Target | Parameter | Value | Notes |

| Epac2 | IC50 | 5.9 µM | This value represents the concentration of this compound required to inhibit 50% of Epac2 activity.[2][3][4] |

| Epac1 | Inhibition | Inhibits Epac1-mediated Rap1-GDP exchange activity at 25 µM.[2] | A specific IC50 value for Epac1 is not consistently reported in the literature, but inhibition at this concentration is documented. |

| PKA (Type I and II) | Inhibition | No effect on cAMP-induced PKA activity at 25 µM. | This demonstrates a significant window of selectivity for Epac over PKA. A direct IC50 value for PKA is not available, indicating low affinity. |

Signaling Pathways

To appreciate the significance of this compound's selectivity, it is essential to understand the distinct signaling cascades initiated by Epac and PKA.

Epac Signaling Pathway

Upon binding cAMP, Epac undergoes a conformational change that activates its guanine nucleotide exchange factor (GEF) activity, primarily targeting the small GTPase Rap1.[5][6][7][8] Activated Rap1-GTP then engages a variety of downstream effectors, leading to cellular responses such as enhanced integrin-mediated cell adhesion and modulation of exocytosis.[5][6]

PKA Signaling Pathway

The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, including the transcription factor cAMP response element-binding protein (CREB), thereby regulating gene expression and a wide range of cellular processes.[9][10][11][12]

Experimental Protocols

The selectivity of this compound is determined through a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Epac Activity Assay (Rap1 Activation Assay)

This assay measures the GEF activity of Epac by quantifying the amount of active, GTP-bound Rap1.

Principle: Active, GTP-bound Rap1 is selectively pulled down from cell lysates using a protein domain that specifically binds to Rap1-GTP (e.g., the Rap binding domain of RalGDS). The amount of pulled-down Rap1 is then quantified by Western blotting.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293 cells overexpressing Epac1 or Epac2) and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes). Stimulate the cells with a cAMP-elevating agent (e.g., forskolin or a cell-permeable cAMP analog) for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in a lysis buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

-

Affinity Precipitation of Active Rap1: Incubate the clarified lysates with RalGDS-RBD agarose beads at 4°C with gentle rocking for 1 hour.[13][14][15][16][17]

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for Rap1, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the Rap1 band corresponds to the amount of active Rap1 in the initial lysate.

PKA Activity Assay

This assay measures the phosphotransferase activity of PKA.

Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific PKA substrate peptide. This can be measured using radiolabeled ATP or with a colorimetric or fluorescence-based ELISA format.

Protocol (Colorimetric ELISA-based):

-

Sample Preparation: Prepare cell lysates or use purified PKA enzyme.

-

Assay Plate Preparation: Use a microtiter plate pre-coated with a specific PKA substrate peptide.

-

Kinase Reaction: Add the samples (containing PKA) and a PKA standard to the wells. Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to allow for phosphorylation of the substrate.[18][19]

-

Detection of Phosphorylation: Wash the plate to remove ATP and non-bound components. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.[20]

-

Signal Development: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change that is proportional to the amount of phosphorylated substrate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using the PKA standard and determine the PKA activity in the samples by comparing their absorbance to the standard curve.

Experimental Workflow for Selectivity Determination

The following diagram illustrates the logical flow of experiments to determine the selectivity of this compound.

Important Considerations

It is important to note that some studies have raised concerns about the potential for this compound to cause protein denaturation at high concentrations. This suggests that some of its inhibitory effects observed in vitro might be non-specific under certain conditions. Therefore, it is recommended to use the lowest effective concentration of this compound and to include appropriate controls to verify the specificity of its action in any given experimental system.

Conclusion

This compound is a potent inhibitor of Epac1 and Epac2 with significant selectivity over PKA. This selectivity makes it a valuable pharmacological tool for dissecting the distinct roles of these two major cAMP effectors in cellular physiology and pathophysiology. Researchers utilizing this compound should have a thorough understanding of the experimental methodologies required to confirm its activity and selectivity in their specific model system, as well as being mindful of its potential for non-specific effects at higher concentrations. This guide provides the foundational knowledge for the informed application of this compound in advancing our understanding of cAMP signaling.

References

- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. interpriseusa.com [interpriseusa.com]

- 4. interpriseusa.com [interpriseusa.com]

- 5. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]

- 10. mdpi.com [mdpi.com]

- 11. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rap1 Activation Assay [bio-protocol.org]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 17. Rap1 Activation Assay [cellbiolabs.com]

- 18. arborassays.com [arborassays.com]

- 19. arborassays.com [arborassays.com]

- 20. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for HJC0197 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0197 is a cell-permeable small molecule that acts as a potent antagonist for both Epac1 (Exchange protein directly activated by cAMP 1) and Epac2.[1][2] These proteins are guanine nucleotide exchange factors that are directly activated by cyclic AMP (cAMP) and play crucial roles in a variety of cellular processes independent of Protein Kinase A (PKA).[1][3] By selectively inhibiting Epac signaling, this compound serves as a valuable tool for elucidating the specific functions of the Epac pathway in cellular events such as differentiation, proliferation, and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on downstream signaling pathways and a specific application in chondrogenesis.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Conditions | Reference |

| Epac2 | 5.9 | In vitro fluorescence-based assay | [1] |

| Epac1 | - | Inhibits Epac1-mediated Rap1-GDP exchange at 25 µM | [2] |

Effects of this compound on Cellular Signaling

| Cell Line | Treatment Concentration | Effect | Reference |

| HEK293/Epac1 | 10 µM | Complete blockade of Epac1-mediated Akt phosphorylation | [2] |

| HEK293/Epac2 | 10 µM | Complete blockade of Epac2-mediated Akt phosphorylation | [2] |

| Chicken limb bud micromass cultures | Not specified | Enhanced cartilage formation | [4] |

Signaling Pathway

The following diagram illustrates the canonical Epac signaling pathway and the point of inhibition by this compound. Upon binding of cAMP, Epac proteins undergo a conformational change that activates their guanine nucleotide exchange factor (GEF) activity, leading to the activation of the small GTPase Rap1. Activated Rap1-GTP then engages downstream effectors, such as B-Raf and subsequent activation of the ERK pathway, as well as influencing other pathways that can lead to the phosphorylation of Akt. This compound directly binds to Epac proteins, preventing the cAMP-induced conformational change and thereby inhibiting the activation of Rap1 and all subsequent downstream signaling events.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's instructions for the molecular weight of this compound.

-

Calculate the mass of this compound required to prepare a 10 mM stock solution in a desired volume of DMSO.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Treatment Protocol

Objective: To treat cultured cells with this compound to assess its biological effects.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium as used for the highest concentration of this compound.

-

Carefully remove the existing medium from the cells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 5 minutes for short-term signaling studies, or longer for proliferation or differentiation assays).

-

Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for western blotting, viability assay).

Rap1 Activation Assay (Pull-down)

Objective: To determine the effect of this compound on the activation state of Rap1.

Experimental Workflow:

Protocol:

-

Culture cells (e.g., HEK293) in 10 cm dishes to 70-80% confluency.

-

Pre-treat cells with the desired concentration of this compound (e.g., 10-25 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an Epac-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) for 5-10 minutes to induce Rap1 activation.

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells on ice with a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease/phosphatase inhibitors).

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Incubate equal amounts of protein (e.g., 500 µg) with RalGDS-RBD (Rap1-binding domain of RalGDS) coupled to agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer.

-

Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.

Akt Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of Akt at Ser473.

Protocol:

-

Seed cells (e.g., HEK293 cells overexpressing Epac1 or Epac2) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 5 minutes.[2]

-

Stimulate the cells with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) for the appropriate time to induce Akt phosphorylation (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.

Chicken Micromass Culture for Chondrogenesis Assay

Objective: To evaluate the effect of this compound on the differentiation of chondroprogenitor cells. This protocol is adapted from studies on chondrogenesis.[5][6]

Protocol:

-

Isolate limb buds from 4-day-old chicken embryos.

-

Dissociate the limb bud tissue into a single-cell suspension using trypsin-EDTA.

-

Resuspend the cells in a suitable culture medium (e.g., DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin) at a high density (e.g., 1.5 x 10^7 cells/mL).

-

Plate the cell suspension as small droplets (e.g., 20 µL) in the center of the wells of a multi-well plate.

-

Allow the cells to attach for 1-2 hours in a humidified incubator at 37°C and 5% CO2.

-

Carefully add culture medium to each well, being careful not to disturb the micromass culture.

-

On day 2 of culture, treat the micromass cultures with different concentrations of this compound or vehicle control. The Juhász et al. (2014) study implies that inhibition of Epac enhances chondrogenesis.[5]

-

Change the medium and re-treat with this compound every 24 hours.

-

After a total of 6 days in culture, fix the micromass cultures.

-

Stain the cultures with Alcian blue to visualize the cartilage matrix proteoglycans.

-

Quantify the extent of chondrogenesis by extracting the Alcian blue dye and measuring its absorbance at ~620 nm.

Conclusion

This compound is a specific and potent inhibitor of the Epac signaling pathway, making it an indispensable tool for cell biology research. The protocols outlined in these application notes provide a framework for investigating the role of Epac in various cellular processes. By carefully following these methodologies, researchers can effectively utilize this compound to dissect the complexities of cAMP signaling and its downstream consequences.

References

- 1. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exchange protein directly activated by cAMP encoded by the mammalian rapgef3 gene: Structure, function and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 5. Mechanical loading stimulates chondrogenesis via the PKA/CREB-Sox9 and PP2A pathways in chicken micromass cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Micromass Culturing of Primary Chicken Chondroprogenitor Cells for Cartilage Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HJC0197 in Chondrogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0197 is a cell-permeable inhibitor of the Exchange Proteins Directly Activated by cAMP (Epac) 1 and 2. Epac proteins are guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2 and represent a signaling pathway for cAMP that is independent of Protein Kinase A (PKA). In the context of chondrogenesis, the cAMP signaling network plays a complex role. While the PKA branch of cAMP signaling is known to be a positive regulator of chondrogenesis, research suggests that the Epac-mediated pathway may have an opposing effect.

Studies utilizing chicken micromass cultures have demonstrated that the inhibition of Epac1 and Epac2 by this compound leads to an enhancement of cartilage formation. This suggests that this compound can be a valuable tool for in vitro studies aimed at promoting chondrogenesis and for dissecting the intricate roles of different cAMP signaling branches in cartilage development and regeneration. These application notes provide detailed protocols for the use of this compound in chondrogenesis assays based on published research.

Data Presentation

The following table summarizes the quantitative effects of this compound on chondrogenesis markers in chicken micromass cultures, as reported by Juhász et al. (2014).

| Treatment Group | Parameter | Result | Fold Change vs. Control |

| Control | Cartilage Matrix Production | Baseline | 1.0 |

| This compound | Cartilage Matrix Production | Significantly Increased | >1.0 |

| Mechanical Stimulation | Cartilage Matrix Production | Significantly Increased | >1.0 |

| This compound + Mechanical Stimulation | Cartilage Matrix Production | Additive Increase | > Fold Change of either treatment alone |

| Control | Sox9 mRNA Expression | Baseline | 1.0 |

| This compound | Sox9 mRNA Expression | Increased | >1.0 |

| Control | Collagen Type II mRNA Expression | Baseline | 1.0 |

| This compound | Collagen Type II mRNA Expression | Increased | >1.0 |

| Control | Aggrecan mRNA Expression | Baseline | 1.0 |

| This compound | Aggrecan mRNA Expression | Increased | >1.0 |

Note: The exact quantitative values for fold changes with this compound alone were not specified in the abstract of the primary reference. The table reflects the reported qualitative outcomes of a significant increase.

Experimental Protocols

Protocol 1: Chicken Micromass Culture for Chondrogenesis Assay

This protocol describes the establishment of high-density micromass cultures from chicken limb bud mesenchymal cells, a well-established model for studying chondrogenesis.

Materials:

-

Fertilized chicken eggs (4-day-old embryos)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Culture plates (e.g., 24-well plates)

Procedure:

-

Cell Isolation:

-

Isolate limb buds from 4-day-old chicken embryos under sterile conditions.

-

Wash the limb buds three times with cold HBSS.

-

Incubate the limb buds in 0.25% trypsin-EDTA at 37°C for 30 minutes.

-

Inactivate trypsin by adding an equal volume of DMEM containing 10% FBS.

-

Dissociate the tissue into a single-cell suspension by gentle pipetting.

-

Filter the cell suspension through a 40 µm cell strainer to remove any remaining tissue clumps.

-

Centrifuge the cells at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and penicillin-streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Micromass Plating:

-

Adjust the cell suspension to a final concentration of 1.5 x 10^7 cells/mL in DMEM with 10% FBS.

-

Carefully dispense 10 µL droplets of the cell suspension into the center of each well of a culture plate.

-

Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 2 hours to allow for cell attachment.

-

After the attachment period, gently add 0.5 mL of pre-warmed culture medium to each well, being careful not to disturb the micromass.

-

-

This compound Treatment:

-

Prepare the desired final concentration of this compound in the culture medium. Based on the literature, a concentration range of 1-10 µM can be considered for initial experiments. A vehicle control (DMSO) should be run in parallel.

-

On day 2 of culture, replace the medium with fresh medium containing this compound or the vehicle control.

-

Culture for a total of 6 days, changing the medium every 24 hours with the respective treatments.

-

Protocol 2: Quantification of Cartilage Matrix Production (Alcian Blue Staining)

This protocol describes the staining and quantification of sulfated glycosaminoglycans (GAGs), a major component of the cartilage matrix.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (4%)

-

Hydrochloric Acid (0.1 N)

-

Alcian Blue solution (1% in 0.1 N HCl, pH 1.0)

-

Guanidine Hydrochloride (6 M)

-

Spectrophotometer

Procedure:

-

Staining:

-

After 6 days of culture, wash the micromass cultures twice with PBS.

-

Fix the cultures with 4% formaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Rinse with 0.1 N HCl.

-

Stain with Alcian Blue solution overnight at room temperature.

-

Wash three times with 0.1 N HCl to remove excess stain.

-

Visually inspect and photograph the stained cultures.

-

-

Quantification:

-

To quantify the amount of bound stain, add 0.5 mL of 6 M guanidine hydrochloride to each well and incubate for 6 hours at room temperature with gentle shaking to extract the dye.

-

Transfer the extract to a 96-well plate.

-

Measure the absorbance at 620 nm using a spectrophotometer.

-

A standard curve using known concentrations of Alcian Blue can be used for absolute quantification.

-

Protocol 3: Gene Expression Analysis by Real-Time PCR (RT-qPCR)

This protocol outlines the analysis of chondrogenic marker gene expression.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Primers for target genes (e.g., Gallus gallus SOX9, COL2A1, ACAN) and a reference gene (e.g., GAPDH).

Procedure:

-

RNA Extraction:

-

At the end of the culture period, wash the micromass cultures with PBS.

-

Lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Quantify the extracted RNA and assess its purity.

-

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

RT-qPCR:

-

Prepare the RT-qPCR reaction mix containing the cDNA template, primers for the target and reference genes, and the master mix.

-

Perform the RT-qPCR using a standard cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control group.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Chondrogenesis

Caption: this compound inhibits the Epac pathway, promoting chondrogenesis.

Experimental Workflow for this compound in Micromass Culture

Caption: Workflow for this compound treatment in chicken micromass cultures.

HJC0197: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0197 is a cell-permeable small molecule that acts as a potent antagonist of Exchange protein directly activated by cAMP (Epac) 1 and 2.[1][2] The Epac proteins, also known as Rap Guanine Nucleotide Exchange Factors (RapGEFs), are key mediators of cAMP signaling, operating independently of Protein Kinase A (PKA). The cAMP-Epac signaling pathway has been implicated in a variety of cellular processes relevant to cancer progression, including cell proliferation, migration, and apoptosis. This document provides an overview of this compound's applications in cancer research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound selectively inhibits the activation of Epac proteins by cAMP. This blockade prevents the subsequent activation of the small GTPase, Rap1, and downstream signaling cascades. In various cancer models, the inhibition of Epac signaling by this compound has been shown to impact cell survival and sensitize cancer cells to metabolic stress.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Target | Notes |

| IC50 | 5.9 µM | Epac2 | |

| Inhibitory Concentration | 25 µM | Epac1 | Inhibits Epac1-mediated Rap1-GDP exchange activity.[1][2] |

Applications in Cancer Research

Sensitization of Lung Cancer Cells to Glucose Starvation

Research has indicated that this compound can sensitize lung cancer cells to conditions of glucose deprivation. This suggests a potential therapeutic strategy for targeting the metabolic vulnerabilities of tumors. By inhibiting the Epac signaling pathway, this compound may interfere with the adaptive mechanisms that allow cancer cells to survive in the nutrient-poor tumor microenvironment.

Inhibition of Cancer Cell Migration and Invasion

The Epac signaling pathway is known to be involved in the regulation of cell adhesion and migration. As an Epac inhibitor, this compound can be utilized to investigate the role of this pathway in cancer cell motility and metastasis.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Western Blot Analysis of Epac Downstream Signaling

This protocol is to assess the effect of this compound on the phosphorylation of downstream targets of the Epac pathway, such as Akt.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 1-2 hours) before stimulating with an Epac agonist for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

Caption: Mechanism of action of this compound in the Epac signaling pathway.

Caption: Experimental workflow for determining cell viability using an MTT assay.

References

Application Notes and Protocols for Studying Diabetic Neuropathy

Topic: HJC0197 for Studying Diabetic Neuropathy

Initial Investigation Note: A comprehensive search for "this compound" did not yield any publicly available scientific literature or data related to its use in studying diabetic neuropathy. It is possible that this compound is an internal compound code, a newly synthesized molecule not yet in the public domain, or a misnomer.

Therefore, these application notes will focus on a well-characterized, representative Sirtuin 1 (SIRT1) activator, Resveratrol , which has been extensively studied in the context of diabetic neuropathy and is known to modulate the SIRT1/Nrf2 signaling pathway. The principles, protocols, and data presentation formats provided here can be adapted for this compound once its specific properties become known.

Application Notes for Resveratrol in Diabetic Neuropathy Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diabetic neuropathy (DN) is a common and debilitating complication of diabetes, characterized by progressive nerve damage.[1][2] The pathogenesis of DN is multifactorial, with hyperglycemia-induced oxidative stress playing a crucial role.[3] The SIRT1/Nrf2 signaling pathway has emerged as a key therapeutic target for mitigating oxidative damage and promoting neuronal survival.[2][4]

Resveratrol, a natural polyphenol, is a potent activator of SIRT1. Its neuroprotective effects in diabetic neuropathy are attributed to its ability to enhance SIRT1 activity, which in turn deacetylates and activates Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes, thereby combating oxidative stress and ameliorating nerve damage.[3] These notes provide an overview of the application of Resveratrol in preclinical studies of diabetic neuropathy.

Mechanism of Action:

Resveratrol's primary mechanism in the context of diabetic neuropathy involves the activation of the SIRT1/Nrf2 axis. High glucose levels in diabetes lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), causing oxidative stress and neuronal damage. Resveratrol activates SIRT1, which deacetylates Nrf2, leading to its dissociation from Keap1 and subsequent translocation to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[4] This cascade of events helps to restore redox homeostasis, reduce inflammation, and protect neurons from apoptosis.

Data Presentation:

The following tables summarize the quantitative data from preclinical studies investigating the effects of Resveratrol in animal models of diabetic neuropathy.

Table 1: Effects of Resveratrol on Functional and Morphological Parameters in Diabetic Neuropathy Models

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |

| Mechanical Withdrawal Threshold (g) | STZ-induced diabetic mice | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased pain threshold | [5] |

| Thermal Withdrawal Latency (s) | STZ-induced diabetic mice | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased heat sensitivity | [5] |

| Motor Nerve Conduction Velocity (m/s) | STZ-induced diabetic rats | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Improved nerve conduction | [6] |

| Intraepidermal Nerve Fiber Density (fibers/mm) | STZ-induced diabetic mice | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased nerve fiber density | [5] |

Table 2: Effects of Resveratrol on Biomarkers of Oxidative Stress and Inflammation in Diabetic Neuropathy Models

| Biomarker | Tissue | Treatment Group | Control Group | Outcome | Reference |

| Malondialdehyde (MDA) (nmol/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Decreased lipid peroxidation | [6] |

| Superoxide Dismutase (SOD) Activity (U/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased antioxidant enzyme activity | [6] |

| TNF-α (pg/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Reduced pro-inflammatory cytokine levels | [3] |

| IL-1β (pg/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Reduced pro-inflammatory cytokine levels | [3] |

| Nrf2 (nuclear protein expression) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased nuclear translocation | [3][5] |

| SIRT1 (protein expression) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased expression | [6] |

Experimental Protocols

Protocol 1: Induction of Diabetic Neuropathy in Rodents

This protocol describes the induction of type 1 diabetes in mice or rats using streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

8- to 10-week-old male C57BL/6 mice or Sprague-Dawley rats

-

Glucometer and test strips

-

Insulin (optional, for animal welfare)

Procedure:

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.

-

For mice, administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg. For rats, a single i.p. injection of 50-65 mg/kg is typically used.

-

Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Animals with blood glucose levels >250 mg/dL are considered diabetic.

-

Maintain the diabetic animals for 4-8 weeks to allow for the development of neuropathy. Monitor body weight and general health status regularly. Provide supportive care as needed, which may include insulin administration to prevent severe weight loss and mortality.

-

A control group of animals should be injected with citrate buffer only.

Protocol 2: Assessment of Neuropathic Pain (Mechanical Allodynia)

This protocol uses von Frey filaments to assess the mechanical withdrawal threshold, a measure of sensitivity to non-painful stimuli.

Materials:

-

Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

-

Place the animal in an individual testing chamber on the elevated wire mesh platform.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force.

-

Apply the filament with increasing force until it bends. Hold for 3-5 seconds.

-